3,4-Dimethyl-1-phenylpyrrolidine-2,5-dione
Description
3,4-Dimethyl-1-phenyl-pyrrolidine-2,5-dione is a chemical compound with the molecular formula C12H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Properties
CAS No. |
35393-95-4 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3,4-dimethyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
XIVXEDQMZOROKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)N(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylphenylamine with succinic anhydride under acidic or basic conditions to form the desired pyrrolidine-2,5-dione ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1-phenyl-pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
3,4-Dimethyl-1-phenyl-pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A parent compound with similar structural features.
3,4-Dimethyl-1-phenyl-pyrrolidine-2-one: A closely related compound with a different functional group.
N-Phenylsuccinimide: Another structurally related compound with potential biological activities.
Uniqueness
3,4-Dimethyl-1-phenyl-pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
